molecular formula C10H20O B102105 Dihydromyrcenol CAS No. 18479-58-8

Dihydromyrcenol

Cat. No. B102105
CAS RN: 18479-58-8
M. Wt: 156.26 g/mol
InChI Key: XSNQECSCDATQEL-UHFFFAOYSA-N
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Description

Dihydromyrcenol, also known as 2,6-dimethyl-7-octen-2-ol, is a terpenic compound that has been utilized in various chemical reactions and processes due to its unique chemical properties. It is a hydrated masked form of citronellene and is used in olefin cross-metathesis reactions to solve selectivity issues associated with terpenes that contain multiple double bonds . Dihydromyrcenol is also the subject of research due to its potential applications in the food and pharmaceutical industries, although its practical use is limited by its chemical instability and poor bioavailability .

Synthesis Analysis

The synthesis of dihydromyrcenol can be achieved through the direct hydration of dihydromyrcene, which proceeds selectively in ionic liquid media. This process can be tailored to be either biphasic or triphasic, depending on the requirements, and maintains a high selectivity for dihydromyrcenol over a wide range of reaction conditions . Additionally, dihydromyrcenol can be synthesized from myrcene using disiamylborane in a selective hydroboration reaction, which places the boron atom at the 1-position and, upon oxidation, yields myrcenol .

Molecular Structure Analysis

The molecular structure of dihydromyrcenol plays a crucial role in its reactivity and biological activity. For instance, the conversion of dihydromyricetin (DMY) to myricetin (MY) involves changes in the molecular structure, such as the formation of larger columnar crystals due to the flexibility provided by the 2,3-single bond during crystallization. This structural difference has been found to influence the antioxidant efficiency, with DMY showing superior antioxidative efficiency compared to MY .

Chemical Reactions Analysis

Dihydromyrcenol undergoes various chemical reactions, including cross-metathesis, where it is used with different olefins to afford expected products in good yields. The double bond can be regenerated through an acid-catalyzed elimination reaction, allowing for further cross-metathesis with a second olefin . In the presence of ozone, dihydromyrcenol reacts to form several oxidation products, which differ in their ratios compared to gas-phase reactions, suggesting that surfaces can stabilize larger molecular weight species . Additionally, dihydromyrcenol can be carbonylated using a palladium-tin catalytic system, with the selectivity of the reaction influenced by experimental conditions and co-reactants .

Physical and Chemical Properties Analysis

Dihydromyrcenol's physical and chemical properties are significant in its applications and interactions. Its chemical instability and poor bioavailability are major disadvantages, affected by factors such as heat, pH, and metal ions . Various delivery systems have been explored to improve its solubility and bioavailability, including solid dispersion, nanocapsules, and co-crystallization . The electrochemical behavior of dihydromyrcenol has been studied through voltammetry, demonstrating its potential as an antioxidant . Furthermore, the tissue distribution, excretion, and metabolic profile of dihydromyrcenol have been investigated in rats, revealing rapid distribution and elimination, with most unconverted forms excreted in feces .

Scientific Research Applications

Chemical Synthesis and Reactions

Dihydromyrcenol plays a significant role in chemical synthesis, particularly in olefin cross-metathesis reactions. It is used as a hydrated masked form of citronellene to address the selectivity issue caused by the presence of two double bonds in many terpenes. Studies have shown that using ruthenium catalysts, dihydromyrcenol can react with various olefins to produce expected products in good yields. This process also includes regenerating the masked double bond through an acid-catalyzed elimination reaction, allowing for further cross-metathesis with another olefin (Borré et al., 2011).

Hepatoprotective Effects

Research has investigated the hepatoprotective effects of dihydromyrcenol. In an experimental model of acute hepatic injury induced by carbon tetrachloride, dihydromyrcenol was found to significantly reduce associated ballooning degeneration and apoptotic cell counts. This suggests its potential in treating liver injuries (Bayram et al., 2011).

Ionic Liquid Media Reactions

Dihydromyrcenol's reaction in ionic liquid media is also of interest. It undergoes selective acid-catalyzed hydration in these media. The tuneable physicochemical properties of ionic liquids allow for the development of either biphasic or triphasic systems, maintaining high selectivity to dihydromyrcenol over a wide range of reaction conditions (Davey et al., 2010).

Biological Activities

Dihydromyrcenol's biological activities include antioxidative, anti-inflammatory, anticancer, antimicrobial, cell death-mediating, lipid, and glucose metabolism-regulatory activities. Its ability to scavenge or potentiate ROS (Reactive Oxygen Species) selectively affects cancer cells without harming normal cells. However, its low bioavailability is a limiting factor for potential applications (Li et al., 2017).

Pharmacological Role in Metabolic Diseases

Dihydromyrcenol, also known as dihydromyricetin or ampelopsin, has shown potential in treating various metabolic diseases, including diabetes mellitus, atherosclerosis, nonalcoholic fatty liver disease, and osteoporosis. This is attributed to its antitumor, anti-inflammatory, organ-protective, and metabolic regulation effects (Tong et al., 2019).

Sensory Perception

Dihydromyrcenol has been studied in the context of sensory perception, particularly in odor perception. An experiment demonstrated that dihydromyrcenol's odor character shifts in contrast to prior exposure to prototypical odors, suggesting its role in influencing sensory perception (Lawless, 1991).

Safety And Hazards

Dihydromyrcenol is combustible and causes skin and eye irritation . It’s recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Good personal hygiene practices should be used .

Future Directions

The global market size of Dihydromyrcenol is expected to grow from 2019 to 2023, and also forecasts its market size to the end of 2029 . The Dihydromyrcenol market dynamics can have a significant impact on the production, pricing, and distribution of chemicals .

properties

IUPAC Name

2,6-dimethyloct-7-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,9,11H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNQECSCDATQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029317
Record name 1,1,5-Trimethyl-6-heptenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid
Record name 7-Octen-2-ol, 2,6-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Dihydromyrcenol

CAS RN

18479-58-8
Record name 2,6-Dimethyl-7-octen-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18479-58-8
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Record name 2,6-Dimethyl-7-octen-2-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Octen-2-ol, 2,6-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,5-Trimethyl-6-heptenol
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Record name 2,6-dimethyloct-7-en-2-ol
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Record name DIHYDROMYRCENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
882
Citations
CD Forester, JE Ham, JR Wells - International journal of …, 2006 - Wiley Online Library
… of the dihydromyrcenol + OH and dihydromyrcenol + O 3 … positively identified dihydromyrcenol/OH and dihydromyrcenol/… with plausible dihydromyrcenol/OH and …
Number of citations: 24 onlinelibrary.wiley.com
M Miyazawa, T Murata - Journal of Oleo Science, 2001 - jstage.jst.go.jp
(−)-Dihydromyrcenol and (−)-dihydromyrcenyl acetate were mixed in an artificial diet at a concentration of 1 mg/g of diet, and the diet was fed to the last instar larvae of common cutworm …
Number of citations: 7 www.jstage.jst.go.jp
VT Politano, EM Lewis, AM Hoberman… - … journal of toxicology, 2009 - journals.sagepub.com
… No clinical signs were attributed to dihydromyrcenol. There were no gross tissue changes at … /kg/d were established for dihydromyrcenol. It was concluded that dihydromyrcenol is not a …
Number of citations: 8 journals.sagepub.com
M Miyazawa, S Akazawa, H Sakai… - Journal of agricultural …, 2000 - ACS Publications
… data corresponded to an authentic sample of dihydromyrcenol. On the basis of the above results, metabolite 2 was identified as dihydromyrcenol. It had been reported that metabolite 2 …
Number of citations: 7 pubs.acs.org
JC Harrison, JE Ham - International Journal of Chemical …, 2010 - Wiley Online Library
… air exchange is still expected to be the most likely loss mechanism for dihydromyrcenol in the indoor environment. Dihydromyrcenol is consistently slow reacting with O 3 and/or NO 3 •, …
Number of citations: 9 onlinelibrary.wiley.com
JE Ham, JR Wells - Atmospheric Environment, 2009 - Elsevier
… dihydromyrcenol + O 3 was much slower than expected. It was hypothesized that the long aliphatic chain of dihydromyrcenol … the reaction of O 3 and dihydromyrcenol on glass, silanized …
Number of citations: 28 www.sciencedirect.com
S Shu, GC Morrison - Atmospheric environment, 2012 - Elsevier
… for the ozonation of dihydromyrcenol, a representative indoor … velocity due to adsorbed dihydromyrcenol on painted drywall … We predict that more than 95% of dihydromyrcenol oxidation …
Number of citations: 24 www.sciencedirect.com
P Botella, A Corma, JML Nieto, S Valencia… - Applied Catalysis A …, 2000 - Elsevier
H-beta zeolite has been tested for the hydration of dihydromyrcene (DHM) to produce dihydromyrcenol (DHM-OH). By using a non-protic co-solvent like acetone, in order to work under …
Number of citations: 38 www.sciencedirect.com
G Lenoble, M Urrutigoı̈ty, P Kalck - Journal of organometallic chemistry, 2002 - Elsevier
The methoxycarbonylation of dihydromyrcenol 1 has been carried out in the presence of the catalytic system [PdCl 2 (PPh 3 ) 2 ]–SnCl 2 ·2H 2 O–2PPh 3 . This study shows that it is …
Number of citations: 21 www.sciencedirect.com
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2010 - Elsevier
… This document provides a comprehensive summary of the toxicologic review of dihydromyrcenol when used as a fragrance ingredient including all human health endpoints …
Number of citations: 6 www.sciencedirect.com

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